molecular formula C6H11ClN2O2 B3244713 2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one CAS No. 1632285-99-4

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one

Cat. No. B3244713
CAS RN: 1632285-99-4
M. Wt: 178.62 g/mol
InChI Key: WQILCLPMKFDDSH-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one is a chemical compound that is used in scientific research for its potential therapeutic properties. It is also known by its chemical formula, C7H11ClN2O2, and is commonly referred to as CMMP.

Mechanism of Action

The mechanism of action of CMMP is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that CMMP has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using CMMP in lab experiments is its potential therapeutic properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on CMMP, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and neurological disorders, and its safety and toxicity profile. Additionally, research on the synthesis of CMMP and its derivatives may lead to the development of more potent and selective compounds for use in scientific research.

Scientific Research Applications

CMMP has been studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells and has neuroprotective effects, making it a promising candidate for further research.

properties

IUPAC Name

2-chloro-5-methoxy-3-methyl-1,3-diazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-9-5(10)4(11-2)3-8-6(9)7/h4,6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQILCLPMKFDDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NCC(C1=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191632
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1632285-99-4
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632285-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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